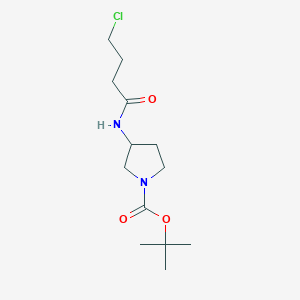![molecular formula C23H24F3N3O2S B2711824 2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 877658-15-6](/img/structure/B2711824.png)
2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a common structure in many natural products and pharmaceuticals . It also contains a trifluoromethyl group, which is often used in pharmaceuticals to improve stability and lipophilicity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole group might be introduced using a Fischer indole synthesis or a similar method . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The trifluoromethyl group would add significant electronegativity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution . The trifluoromethyl group is quite electronegative and can influence the reactivity of the rest of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could make it more lipophilic, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
Ring Enlargement and Synthetic Pathways : Research on similar indole and acetamide derivatives has led to novel synthetic approaches, such as ring enlargement of 2H-Azirine-3-methyl(phenyl)amines via amidinium-intermediates, presenting new pathways to synthesize complex organic compounds (M. Mekhael et al., 2002).
Molecular Docking and Drug Design
Molecular Docking and Anti-inflammatory Drugs : The design and synthesis of indole acetamide derivatives have been explored for their potential as anti-inflammatory drugs, with molecular docking analysis providing insights into their interaction with biological targets (F. H. Al-Ostoot et al., 2020).
Antimicrobial Agents
Synthesis and Evaluation as Antimicrobial Agents : Some acetamide derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of these compounds to serve as templates for the development of new antimicrobial agents (M. S. Almutairi et al., 2018).
Analytical and Material Science Applications
Chemosensors for Metal Ions : Derivatives of acetamides have been used in the development of optical chemosensors for metal ions, such as Cu(II), indicating applications in environmental monitoring and analytical chemistry (Tasawan Keawwangchai et al., 2013).
Anticonvulsant Activities
Functionalized Amino Acid Anticonvulsants : Research on acetamido derivatives has explored their potential as anticonvulsants, demonstrating the importance of structural variation and functionalization in medicinal chemistry (A. Camerman et al., 2005).
Mecanismo De Acción
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and is known to bind with high affinity to multiple receptors . The specific targets of this compound would depend on the exact structure and any modifications made to the indole nucleus.
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, compounds with an indole nucleus can interact with their targets through a variety of mechanisms, including inhibiting or activating the target, modulating its activity, or acting as a competitive or noncompetitive antagonist .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Generally, compounds with an indole nucleus are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Generally, compounds with an indole nucleus can have a wide range of effects, including inhibiting or activating cellular processes, inducing or preventing cell death, and modulating immune responses .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of the compound. The specific effects would depend on the compound’s structure and properties .
Propiedades
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)32-15-21(30)27-17-11-9-16(10-12-17)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVQJJOPRUIPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

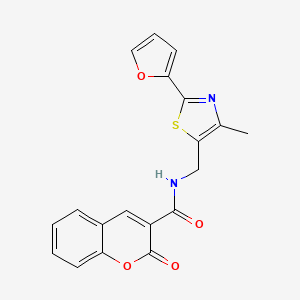
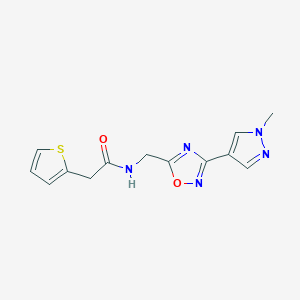

![4-[(2E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoylamino]benzoic acid](/img/structure/B2711749.png)

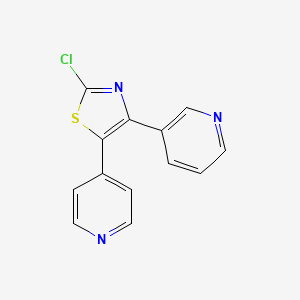
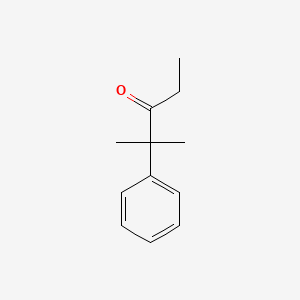
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)

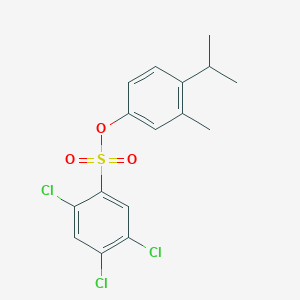

![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
